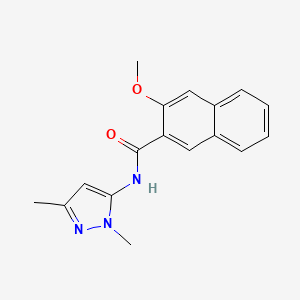
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (NMPNC) is an organic compound that has been studied for its potential applications in scientific research. NMPNC is a heterocyclic amine compound that has a pyrazole ring and an amide group attached to a naphthalene ring. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins. This compound has also been used in studies of drug binding and drug delivery, as well as in studies of protein-protein interactions and cell signaling.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. It is believed that this compound binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It is also believed that this compound binds to proteins and enzymes through electrostatic interactions. Additionally, this compound has been found to interact with proteins and enzymes through covalent bonding, as well as through non-covalent interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to inhibit the activity of proteins such as the transcription factor NF-κB and the enzyme acetylcholinesterase. This compound has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound is its ability to bind to proteins and enzymes with high affinity and specificity. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, one of the major limitations of using this compound is its relatively low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide. One of the most promising areas of research is the development of new and improved methods for synthesizing this compound. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in drug delivery and drug binding. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential to interact with proteins and enzymes. Finally, further research could be conducted on the potential toxicity of this compound, as well as its potential to interact with other compounds or drugs.
Métodos De Síntesis
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of a naphthalene-2-carboxylic acid and a 1,3-dimethyl-1H-pyrazol-5-yl amine. This reaction is typically conducted in the presence of a catalyst such as palladium or copper, and yields the desired product in high yields. Other methods of synthesis include the use of an N-alkylation reaction, as well as the use of a condensation reaction between an amine and a carboxylic acid.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-16(20(2)19-11)18-17(21)14-9-12-6-4-5-7-13(12)10-15(14)22-3/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMFVIJDXJDFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


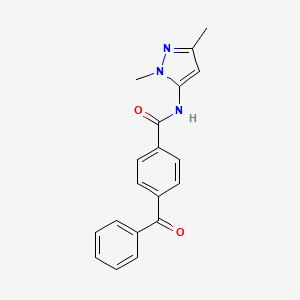
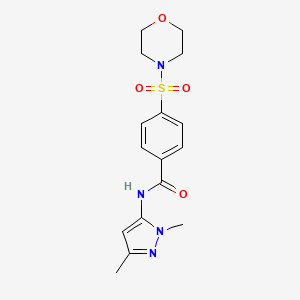


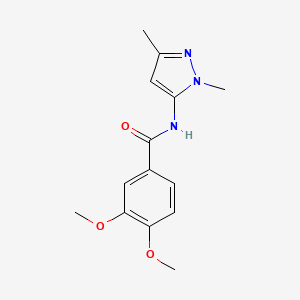
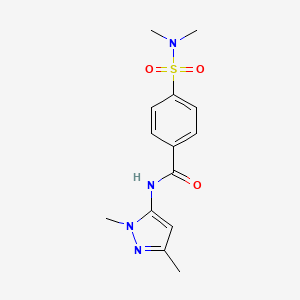
![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)
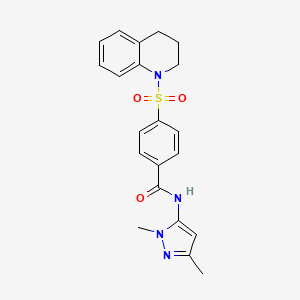
![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
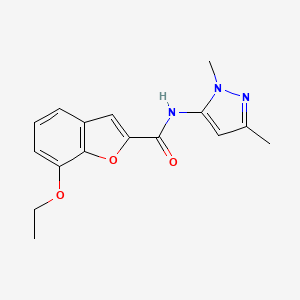
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)